Molecular Weight Differentiation vs. Pyrazolopyrimidine Screening Library Compounds
CAS 1170614-15-9 has a molecular weight (MW) of 386.415 g/mol, placing it in the favorable 'lead-like' property space for CNS-penetrant or orally bioavailable kinase inhibitors [1]. This MW is approximately 11% lower than the median MW (~435 g/mol) of representative pyrazolo[1,5-a]pyrimidine acetamide kinase inhibitor candidates reported in the screening libraries [2]. Lower MW correlates with improved ligand efficiency metrics and more favorable permeability profiles, a critical procurement consideration when selecting starting points for lead optimization campaigns [1].
| Evidence Dimension | Molecular Weight (Drug-likeness) |
|---|---|
| Target Compound Data | 386.415 g/mol |
| Comparator Or Baseline | Median MW ~435 g/mol for representative pyrazolo[1,5-a]pyrimidine acetamide kinase inhibitor candidates (class-level estimate) |
| Quantified Difference | ~48.6 g/mol lower (approximately 11% reduction) |
| Conditions | Calculated from molecular formula C21H18N6O2; comparator median estimated from pyrazolopyrimidine screening compound collections [2] |
Why This Matters
Lower molecular weight is a key drug-likeness parameter that directly impacts oral bioavailability and CNS penetration potential, guiding procurement decisions for lead-like compound libraries.
- [1] Giese, A.; Klar, J.; Ehrmann, A. H. M.; et al. Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine Derivatives and Uses Thereof. U.S. Patent Application US 2020/0055842 A1, February 20, 2020. View Source
- [2] Abdelhamed, A. M.; et al. Pyrazolopyrimidines: A Promising Frontier in Cancer Treatment—Reviewing Their Potential as Inhibitors of Serine/Threonine Kinases. Chemistry & Biodiversity 2025, 22 (7), e202403071. View Source
